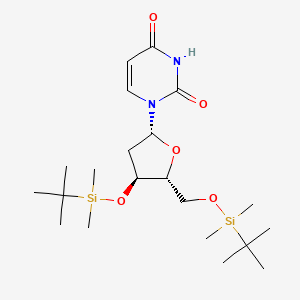
Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate is a complex organic compound characterized by its unique structure, which includes a furan ring and multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization to form the furan ring. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism by which Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and the furan ring play crucial roles in its reactivity and binding to biological molecules. Pathways involved may include enzyme inhibition or activation, modulation of oxidative stress, and interaction with cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)butanoate
- Ethyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate
- Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)pent-2-enoate
Uniqueness
Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of hydroxyl groups and a furan ring makes it particularly versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H8O6 |
|---|---|
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
methyl (Z,4E)-3-hydroxy-4-(4-hydroxy-5-oxofuran-2-ylidene)but-2-enoate |
InChI |
InChI=1S/C9H8O6/c1-14-8(12)3-5(10)2-6-4-7(11)9(13)15-6/h2-4,10-11H,1H3/b5-3-,6-2+ |
Clave InChI |
BDILEXPEIYGLGV-UFXPWXELSA-N |
SMILES isomérico |
COC(=O)/C=C(/C=C/1\C=C(C(=O)O1)O)\O |
SMILES canónico |
COC(=O)C=C(C=C1C=C(C(=O)O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


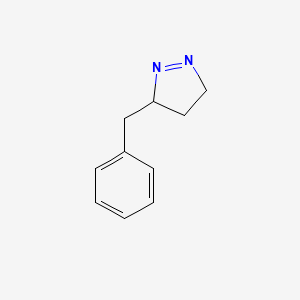
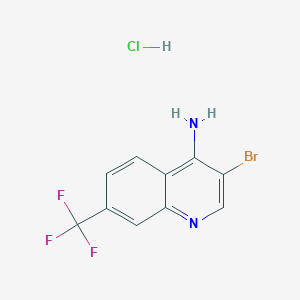
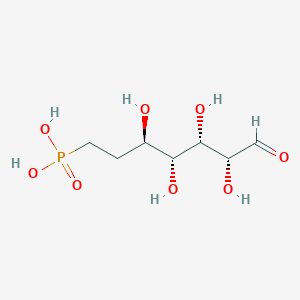
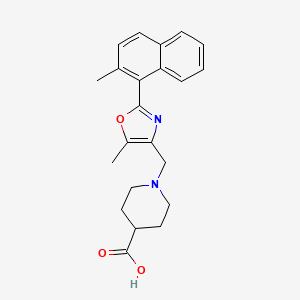
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
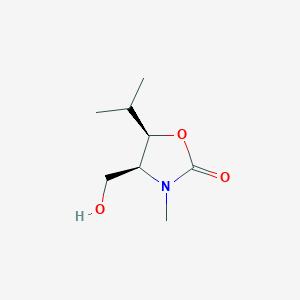
![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
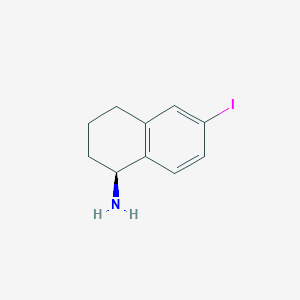
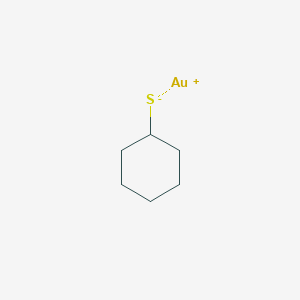
![7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12864442.png)

![5-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864450.png)
